4-Butoxynaphthalen-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
73661-01-5 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4-butoxynaphthalen-1-ol |
InChI |
InChI=1S/C14H16O2/c1-2-3-10-16-14-9-8-13(15)11-6-4-5-7-12(11)14/h4-9,15H,2-3,10H2,1H3 |
InChI Key |
KVBPVOWVPNOMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Investigation of Reaction Mechanisms Involving 4 Butoxynaphthalen 1 Ol
Nucleophilic Substitution Pathways in Ether Formation (e.g., SN2 Mechanism)
The formation of the ether linkage in 4-Butoxynaphthalen-1-OL is a prime example of a nucleophilic substitution reaction. Specifically, the butoxy group is typically introduced via a Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. chemistry-online.com This process involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.
The mechanism involves two key stages:
Deprotonation: The synthesis begins with the deprotonation of a dihydroxynaphthalene precursor, such as naphthalene-1,4-diol, using a suitable base (e.g., Sodium Hydroxide (B78521), NaOH). The base removes the acidic proton from one of the hydroxyl groups, creating a highly nucleophilic phenolate (B1203915) anion. chemistry-online.comlibretexts.org This deprotonation step significantly enhances the nucleophilicity of the oxygen atom. chemistry-online.com
Nucleophilic Attack: The resulting phenolate anion then acts as the nucleophile, attacking an electrophilic alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. In the SN2 mechanism, this attack occurs in a single, concerted step. wikipedia.orgwikipedia.org The nucleophile attacks the carbon atom bearing the halogen from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com As the new carbon-oxygen bond forms, the carbon-halogen bond simultaneously breaks. wikipedia.org
The SN2 reaction is characterized by a second-order rate law, where the rate depends on the concentrations of both the nucleophile (the phenolate) and the electrophile (the alkyl halide). wikipedia.orgsavemyexams.com The reaction proceeds through a five-coordinate transition state rather than a discrete intermediate. masterorganicchemistry.com For this synthesis to be efficient, a primary alkyl halide is preferred, as steric hindrance on secondary or tertiary halides would favor elimination reactions instead. masterorganicchemistry.com
Mechanistic Aspects of Electrophilic Aromatic Substitution on Naphthalene (B1677914) Ring Systems
The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. pdx.edu The general mechanism for EAS involves two principal steps:
Attack by the Aromatic Ring: The electron-rich π-system of the naphthalene ring acts as a nucleophile, attacking a strong electrophile (E⁺). masterorganicchemistry.com This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comsavemyexams.com
Restoration of Aromaticity: A base present in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. libretexts.org This step is fast and results in the reformation of the aromatic π-system, yielding the substituted product. masterorganicchemistry.com
In the case of this compound, the regiochemical outcome of EAS is directed by the two existing substituents: the hydroxyl (-OH) group at C1 and the butoxy (-OBu) group at C4. Both are powerful activating groups and are ortho, para-directors. The positions ortho and para to the -OH group are C2 and C8 (C4 is blocked). The positions ortho to the -OBu group are C3 and C5. Therefore, incoming electrophiles are directed primarily to positions 2, 3, 5, and 8, with the precise distribution depending on the specific electrophile and reaction conditions. Naphthalene itself tends to be most reactive at the 1-position (alpha position), but in this substituted case, the directing effects of the existing groups are dominant. pdx.edu
| Substituent | Type | Directing Effect |
| -OH (Hydroxyl) | Activating | ortho, para |
| -OBu (Butoxy) | Activating | ortho, para |
Studies of Elimination Reactions in the Context of Butoxynaphthalene Compounds (e.g., E1 Mechanism)
Elimination reactions can occur within butoxynaphthalene compounds, typically involving the butoxy side chain. byjus.com A unimolecular elimination (E1) mechanism is a plausible pathway under certain conditions, such as in the presence of a strong acid and heat. The E1 mechanism is a two-step process that involves the formation of a carbocation intermediate. byjus.comlabxchange.org
Formation of a Good Leaving Group and Carbocation: The reaction is initiated by the protonation of the ether oxygen by an acid catalyst. This converts the butoxy group into a good leaving group (butanol). The subsequent departure of the leaving group is the slow, rate-determining step, resulting in the formation of a butyl carbocation. byjus.commasterorganicchemistry.com
Deprotonation: A weak base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the positively charged carbon. This leads to the formation of a π-bond, yielding an alkene (in this case, a mixture of butene isomers). labxchange.org
E1 reactions are first-order, as the rate depends only on the concentration of the substrate undergoing elimination. byjus.com A key feature of this pathway is its competition with the SN1 reaction. masterorganicchemistry.comlibretexts.org Once the carbocation intermediate is formed, it can either be attacked by a nucleophile (SN1 pathway) or lose a proton (E1 pathway). libretexts.org The product ratio between substitution and elimination is often difficult to control. libretexts.org
Role of this compound as a Nucleophile in Organic Transformations
The this compound molecule can function as a nucleophile in various organic transformations. library.ph The primary site of nucleophilicity is the oxygen atom of the hydroxyl group. libretexts.org While the neutral hydroxyl group is a modest nucleophile, its reactivity is dramatically increased upon deprotonation. masterorganicchemistry.com
In the presence of a base, the acidic proton of the hydroxyl group is removed to form a phenolate anion. This anion is a significantly more powerful nucleophile due to its negative charge. chemistry-online.com This enhanced nucleophilicity allows it to attack a wide range of electrophiles. A classic example is the Williamson ether synthesis, where this phenolate attacks an alkyl halide to form a new ether, as discussed in section 3.1. chemistry-online.comlibretexts.org Other transformations could include reactions with acyl chlorides or acid anhydrides to form esters. libretexts.org
The ether oxygen of the butoxy group also possesses lone pairs of electrons and can act as a nucleophile, but it is much weaker than the hydroxyl group or the corresponding phenolate. Its nucleophilic character is generally only observed in the presence of very strong electrophiles or acids, such as during the initiation of the E1 elimination described previously.
Analysis of Rate-Determining Steps and Reaction Intermediates
SN2 Etherification: In the SN2 mechanism for ether formation, the entire reaction occurs in a single, concerted step. wikipedia.org This step, involving the simultaneous formation of the C-O bond and cleavage of the C-X bond, is the rate-determining step. wikipedia.org The reaction proceeds through a high-energy, five-coordinate transition state rather than a stable reaction intermediate. crunchchemistry.co.uk
Electrophilic Aromatic Substitution (EAS): For EAS reactions on the naphthalene ring, the rate-determining step is the initial attack of the π-system on the electrophile. masterorganicchemistry.com This step is energetically costly as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The key reaction intermediate is the resonance-stabilized carbocation known as the arenium ion (or sigma complex). crunchchemistry.co.uk The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com
E1 Elimination: In the E1 elimination of the butoxy group, the slowest step, and therefore the rate-determining step, is the unimolecular dissociation of the protonated ether to form a carbocation intermediate . byjus.comcrunchchemistry.co.uk The stability of this carbocation is crucial to the reaction rate. The subsequent deprotonation of this intermediate is rapid. masterorganicchemistry.com
| Reaction Mechanism | Rate-Determining Step (RDS) | Key Intermediate(s) |
| SN2 | Concerted nucleophilic attack and leaving group departure. wikipedia.org | None (proceeds via a transition state) crunchchemistry.co.uk |
| EAS | Attack of the aromatic ring on the electrophile to break aromaticity. masterorganicchemistry.com | Arenium Ion (Sigma Complex) crunchchemistry.co.uk |
| E1 | Formation of the carbocation via loss of the leaving group. byjus.commasterorganicchemistry.com | Carbocation labxchange.org |
Computational and Theoretical Chemistry Studies of 4 Butoxynaphthalen 1 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are powerful tools used to predict the electronic properties of molecules. microsoft.comnih.gov For a molecule like 4-Butoxynaphthalen-1-OL, these calculations would typically be performed using methods such as DFT. These theoretical studies help in understanding the molecule's reactivity, stability, and spectroscopic characteristics.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Without specific research on this compound, no data table for HOMO and LUMO energies can be generated.
These parameters are fundamental in describing a molecule's reactivity.
Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (-EHOMO).
Electron Affinity (EA): The energy released when a molecule accepts an electron. It can be approximated as the negative of the LUMO energy (-ELUMO).
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as (IP + EA) / 2.
Specific values for this compound are not available from existing literature.
These "global reactivity descriptors" provide further insight into a molecule's behavior.
Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (IP - EA) / 2.
Global Softness (S): The reciprocal of global hardness (1 / η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as χ² / (2η).
A data table for these reactivity descriptors for this compound cannot be provided due to a lack of published research.
No specific calculated values for the dipole moment or molecular energy of this compound are available.
Global Hardness, Global Softness, and Electrophilicity Index Determination
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique would allow for the study of the conformational flexibility of the butoxy chain and the interactions of the molecule with its environment, such as a solvent or a biological receptor.
If this compound were to be studied for its interaction with another molecule (e.g., a protein), MD simulations could be used to calculate the binding energy, which indicates the strength of the interaction. These simulations would also reveal the specific types of intermolecular forces involved, such as hydrogen bonds and van der Waals interactions.
As no studies of this nature have been published for this compound, no data on its binding energies or intermolecular interactions can be presented.
Energy of Deformation and Van der Waals Accessible Surface Analysis
The concepts of deformation energy and the van der Waals accessible surface are critical in understanding how a molecule interacts with its environment and other molecules. The energy of deformation refers to the energy required to change a molecule's conformation from its lowest energy state to a different geometry, such as the one it might adopt when binding to a receptor or adsorbing onto a surface.
The van der Waals surface is a conceptual boundary of a molecule, defined by the van der Waals radii of its constituent atoms. wikipedia.org This surface represents the volume occupied by the molecule and is crucial for analyzing intermolecular interactions, particularly non-covalent forces like van der Waals forces, which are distance-dependent interactions between atoms or molecules. wikipedia.org The accessible surface area (ASA), often calculated using a "rolling ball" algorithm, defines the part of the van der Waals surface that is accessible to a solvent molecule. This metric is vital for predicting solubility and the hydrophobic effect.
While specific peer-reviewed studies detailing the deformation energy and van der Waals accessible surface analysis exclusively for this compound are not prominent in the surveyed literature, analysis of related naphthalene (B1677914) derivatives provides insight into the methodologies used. For instance, studies on 1,1'-binaphthalene (B165201) (BINOL) derivatives utilize Hirshfeld surface analysis to investigate intermolecular contacts. researchgate.net In one such study on a racemic compound, the analysis revealed that the most significant contributions to crystal packing were from H···H (73.2%) and C···H/H···C (21.2%) contacts, which are governed by van der Waals forces. researchgate.net For this compound, a similar analysis would involve calculating the stable conformations of the butoxy chain and the energy penalties associated with conformational changes, as well as mapping the van der Waals surface to identify regions prone to intermolecular interactions. The flexibility of the butoxy group would likely result in multiple low-energy conformations, each with a distinct accessible surface area and interaction potential.
Density Functional Theory (DFT) Applications in Molecular Design
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jeires.com It has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. jeires.combohrium.com DFT is widely used to predict a variety of molecular properties, including electronic energies, molecular geometries, and reactivity indices, which are essential for molecular design. bohrium.com
In the context of designing new molecules, DFT can be used to screen candidates for specific applications. For example, in the field of corrosion inhibition, DFT calculations can predict the efficiency of a molecule in protecting a metal surface. Although specific DFT studies on this compound are sparse, research on the closely related compound, 4-Amino-naphthalen-1-ol (4ANO), demonstrates the utility of this approach. jeires.com In a study investigating naphthalene derivatives as corrosion inhibitors on an iron surface, DFT was used to calculate several quantum chemical parameters. jeires.com These parameters, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE), are correlated with the molecule's ability to donate or accept electrons and thus inhibit corrosion.
The study on 4-Amino-naphthalen-1-ol (4ANO) showed it to be a strong corrosion inhibitor, a property attributed to its favorable interaction with the iron surface as predicted by its quantum parameters. jeires.com Given the structural similarity, a DFT analysis of this compound would yield comparable data to guide its potential applications. The table below shows the calculated parameters for the analogue 4ANO.
| Parameter | Value | Description |
|---|---|---|
| EHOMO (eV) | -5.636 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO (eV) | -1.631 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) (eV) | 4.005 | Difference between ELUMO and EHOMO; relates to molecular stability and reactivity. |
| Ionization Energy (IE) (eV) | 5.636 | Energy required to remove an electron. |
| Electron Affinity (EA) (eV) | 1.631 | Energy released when an electron is added. |
| Electronegativity (χ) (eV) | 3.633 | The power of an atom to attract electrons to itself. |
| Global Hardness (η) (eV) | 2.002 | Resistance to change in electron distribution. |
| Global Softness (σ) (eV-1) | 0.499 | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) (eV) | 3.296 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Modeling of Reaction Pathways and Transition States
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers methods to model reaction pathways and identify the associated transition states. A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. numberanalytics.com The energy difference between the reactants and the transition state determines the activation energy of the reaction.
Several computational methods, such as the Quadratic Synchronous Transit (QST) and Nudged Elastic Band (NEB) methods, are used to locate transition states on the potential energy surface. numberanalytics.com Once located, the transition state geometry is optimized, and a frequency calculation is performed to verify that it is a true saddle point, characterized by having exactly one imaginary frequency. numberanalytics.comrowansci.com
For this compound, modeling reaction pathways could explore various transformations. For instance, the ether linkage is a key functional group. Studies on related alkoxynaphthalenes have investigated reactions involving the cleavage of the ether's O-aromatic carbon bond. oup.com Another important reaction pathway for naphthalene derivatives is atmospheric oxidation. copernicus.orgcopernicus.org A detailed chemical scheme for the oxidation of naphthalene by OH radicals has been constructed, which includes the formation and evolution of alkoxy radicals. copernicus.org For this compound, a computational study would model the steps of such a reaction, calculating the structures and energies of reactants, intermediates, transition states, and products. This would reveal the most likely reaction mechanism and predict the reaction kinetics, providing invaluable information for synthetic chemistry and stability analysis.
Spectroscopic Characterization and Advanced Analytical Methods for 4 Butoxynaphthalen 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 4-butoxynaphthalen-1-ol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom. ceitec.czscribd.com
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. ceitec.cz For derivatives of this compound, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the naphthalene (B1677914) ring, the protons of the butoxy side chain, and the hydroxyl proton.
In a derivative, naphthalen-1-yl-(4-butoxynaphthalen-1-yl)methanone, the ¹H NMR spectrum recorded in DMSO-d6 shows distinct signals. usdbiology.com The aromatic protons appear in the range of δ 6.97-8.89 ppm. usdbiology.com The methylene (B1212753) protons of the butoxy group adjacent to the oxygen atom (OCH₂) typically resonate around δ 4.24 ppm as a triplet. usdbiology.com The other methylene protons of the butyl group appear further upfield, with the quintet for the subsequent CH₂ group at approximately δ 1.81-1.93 ppm and the sextet for the next CH₂ group at δ 1.5-1.62 ppm. usdbiology.com The terminal methyl (CH₃) protons are observed as a triplet around δ 1.0 ppm. usdbiology.com The specific chemical shifts and coupling constants (J values) provide definitive evidence for the connectivity of the atoms. rsc.org
Table 1: Representative ¹H NMR Data for a this compound Derivative.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.89 | d | 1H | Ar-H |
| 8.34 | d | 1H | Ar-H |
| 8.16 | m | 1H | Ar-H |
| 8.08 | d | 1H | Ar-H |
| 8.04 | d | 1H | Ar-H |
| 7.74 | t | 1H | Ar-H |
| 7.5-7.7 | m | 6H | Ar-H |
| 6.97 | d | 1H | Ar-H |
| 4.24 | t | 2H | -OCH₂- |
| 1.81-1.93 | quint | 2H | -OCH₂CH₂ - |
| 1.5-1.62 | sext | 2H | -CH₂CH₂ CH₃ |
| 1.0 | t | 3H | -CH₃ |
Data for Naphthalen-1-yl-(4-butoxynaphthalen-1-yl)methanone. usdbiology.com
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. libretexts.org Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the total number of carbon environments. scribd.comlibretexts.org The chemical shifts in ¹³C NMR are spread over a wider range (0-220 ppm) compared to ¹H NMR, which often results in a spectrum with less signal overlap. libretexts.org
For butoxy-substituted naphthalenes, the carbon atoms of the naphthalene ring resonate in the aromatic region (typically δ 100-150 ppm). The carbon attached to the butoxy group (C-4) and the hydroxyl group (C-1) will have their chemical shifts significantly influenced by these electron-donating groups. The carbons of the butoxy side chain will appear in the aliphatic region of the spectrum. The carbon of the methylene group attached to the oxygen (-OCH₂) is the most deshielded and appears at a higher chemical shift (downfield) compared to the other methylene and methyl carbons of the butyl group. docbrown.info The chemical shifts decrease progressively for carbons further away from the electronegative oxygen atom. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.
| Carbon Atom | Predicted Chemical Shift (δ) (ppm) |
|---|---|
| Aromatic Carbons | 100 - 155 |
| C-O (Butoxy) | 65 - 75 |
| -OCH₂C H₂- | 30 - 35 |
| -CH₂C H₂CH₃ | 18 - 22 |
| -C H₃ | 13 - 15 |
Values are estimates based on typical ranges for similar structures. libretexts.orgdocbrown.info
Proton NMR (<sup>1</sup>H NMR) Investigations
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. wisc.edumlsu.ac.in When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. mlsu.ac.in The absorption of this radiation at characteristic wavenumbers corresponds to particular bond types and functional groups. savemyexams.com
For this compound, the IR spectrum would exhibit several key absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. savemyexams.commsu.edu The C-H stretching vibrations of the aromatic naphthalene ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butoxy group are found just below 3000 cm⁻¹. wisc.edu The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1500-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the ether linkage (Ar-O-CH₂) would be expected in the range of 1200-1260 cm⁻¹, and the C-O stretching of the alcohol would appear around 1000-1200 cm⁻¹. savemyexams.com
Table 3: Characteristic IR Absorption Frequencies for this compound.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3600 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Aliphatic (Butoxy) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1260 - 1200 | C-O stretch | Aryl ether |
| 1200 - 1000 | C-O stretch | Alcohol |
Data based on typical IR absorption ranges for organic functional groups. savemyexams.commsu.edu
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. chim.lu Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺•), the peak of which confirms the molecular weight of the compound (216.28 g/mol ). savemyexams.comchemsrc.com
The molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. Common fragmentation pathways for ethers involve cleavage of the C-O bond. For this compound, loss of the butyl group (C₄H₉) would result in a significant fragment ion. Alcohols often exhibit a peak corresponding to the loss of a water molecule (M-18). savemyexams.com Analysis of these fragment ions helps to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring the exact mass to several decimal places. savemyexams.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. msu.eduazooptics.com This technique is particularly useful for analyzing compounds with chromophores, which are light-absorbing groups, such as the aromatic naphthalene system. msu.edu
The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands that arise from π→π* electronic transitions within the naphthalene ring. The position and intensity of these absorption maxima (λ_max) are sensitive to the substituents on the ring. beilstein-journals.org The presence of the hydroxyl (-OH) and butoxy (-OC₄H₉) groups, both being electron-donating, can cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted naphthalene. mdpi.com The specific λ_max values provide information about the extent of conjugation and the electronic nature of the molecule. researchgate.netsouthern.edu
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography, Column Chromatography)
Chromatographic techniques are essential for the separation, purification, and assessment of purity of this compound and its derivatives. rsc.org
Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a sample. scirp.org A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The distance the compound travels up the plate relative to the solvent front (the Rf value) is characteristic of the compound in that specific solvent system and can be used to distinguish it from starting materials and byproducts. scirp.org
Column Chromatography is a preparative technique used to purify compounds on a larger scale. rsc.orgrsc.org The crude product mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent (eluent) is passed through the column. rsc.org Components of the mixture separate based on their different affinities for the stationary phase and the mobile phase. For instance, in the synthesis of a derivative, naphthalen-1-yl-(4-butoxynaphthalen-1-yl)methanone, column chromatography on silica gel with a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) as the eluent was used for purification. usdbiology.com
Synthesis and Characterization of 4 Butoxynaphthalen 1 Ol Derivatives and Analogues
Synthesis of Novel Alkoxy-Substituted Naphthol Derivatives
The synthesis of alkoxy-substituted naphthol derivatives is a cornerstone of naphthalene (B1677914) chemistry, providing access to a wide array of functionalized compounds. The primary method for introducing an alkoxy group, such as a butoxy moiety, onto a naphthol scaffold is the Williamson ether synthesis. This reaction involves the deprotonation of a naphthol using a base, followed by a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide.
For instance, the synthesis of 1-butoxynaphthalene (B3032513) involves the reaction of 1-naphthol (B170400) with 1-bromobutane (B133212) in the presence of a strong base like sodium hydroxide (B78521). Similarly, 2-butoxynaphthalene (B1668118) can be prepared from 2-naphthol (B1666908) and an alkyl halide in a basic medium. chemistry-online.com The reaction mechanism begins with the deprotonation of the acidic hydroxyl group of the naphthol to form a more nucleophilic naphthoxide ion, which then attacks the alkyl halide. chemistry-online.com
Research has also explored more advanced and efficient synthetic protocols. One such method is the use of ultrasound-assisted liquid-liquid phase-transfer catalysis (LL-PTC), which can enhance reaction efficiency for the alkylation of naphthols. Microwave-assisted synthesis under solid-liquid phase conditions has also been shown to be a highly efficient method for producing these derivatives.
Furthermore, synthetic strategies have been developed for creating highly substituted alkoxy-naphthalene systems. An isotopically labeled octa-alkoxy substituted naphthalene derivative was synthesized from a 13C2-labeled building block through sequential thermal alkynyl- and arylcyclobutenone rearrangements. acs.orgnih.gov This multi-step approach highlights the complexity and precision required to build intricate naphthalene cores. acs.orgnih.gov
Halogenated Naphthalene Derivatives
Halogenated naphthalenes and naphthols are valuable intermediates in organic synthesis, serving as precursors for cross-coupling reactions and the construction of more complex polycyclic systems. nih.gov The introduction of a halogen atom onto the naphthalene ring can be achieved through various methods, primarily electrophilic aromatic substitution.
A general and regioselective method for synthesizing substituted naphthalenes involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This reaction can be carried out under mild conditions using various halogenating agents such as iodine monochloride (ICl), bromine (Br2), and N-Bromosuccinimide (NBS) to yield iodo- and bromo-naphthalene derivatives, respectively. nih.gov For example, using ICl as the electrophile has been shown to be highly efficient, with the reaction often completing upon addition of the reagent. nih.gov
Another approach involves the direct halogenation of naphthols. An environmentally benign protocol for the synthesis of 1-halo-naphthols utilizes hydrogen peroxide and alkali metal halides in an aqueous micellar medium. scirp.org This method relies on the in-situ generation of a reactive electrophilic halogen species. scirp.org
Table 1: Selected Methods for Synthesis of Halogenated Naphthalenes
| Starting Material | Reagent(s) | Product Type | Reference |
| Arene-containing propargylic alcohols | ICl, Br2, NBS | Substituted halonaphthalenes | nih.gov |
| Naphthols | H2O2, Alkali Metal Halides | 1-Halo-naphthols | scirp.org |
| Aromatic ketimine, bromobenzaldehyde, olefin | [ReBr(CO)3(thf)]2 | Naphthalene with halogen atom | researchgate.net |
| 1,4-Dihydronaphthalene | CHCl3, t-BuOK, then Br2 | 2-Bromo-3-(bromomethyl)naphthalene | dergipark.org.tr |
Oxidation Products and Quinone Analogues (e.g., 2-Butoxynaphthalene-1,4-dione)
The oxidation of alkoxy-naphthalenes provides access to naphthoquinones, a class of compounds with significant chemical interest. A key precursor for many 2-alkoxy-1,4-naphthoquinone derivatives is 2-hydroxy-1,4-naphthoquinone, commonly known as lawsone.
The direct O-alkylation of lawsone is a prominent strategy for synthesizing these quinone analogues. nih.govacs.org For example, 2-butoxynaphthalene-1,4-dione can be synthesized by reacting lawsone with butan-1-ol. thieme-connect.com One effective method employs a sulfonic acid-functionalized chitosan (B1678972) as a biodegradable and reusable organocatalyst. nih.govacs.org In this procedure, lawsone is refluxed with the corresponding alcohol (e.g., butanol) in acetonitrile (B52724) in the presence of the catalyst, leading to high yields of the desired 2-alkoxy-1,4-naphthoquinone. nih.govacs.org
The synthesis of 4-butoxynaphthalene-1,2-dione (B11875640) involves a different pathway, typically starting from 2-naphthol. evitachem.com The process includes nucleophilic substitution with butyl bromide to form a butoxynaphthalene intermediate, which is then oxidized to yield the final 1,2-dione product. evitachem.com
The table below summarizes the synthesis and characterization data for several 2-alkoxy-1,4-dione derivatives prepared from lawsone.
Table 2: Synthesis of 2-Alkoxy-1,4-naphthoquinone Derivatives from Lawsone
| Product | Yield | Melting Point (°C) | Key 1H NMR Signals (CDCl3, δ ppm) | Reference |
| 2-Butoxynaphthalene-1,4-dione | 97% | 108–109 | 6.14 (s, 1H), 4.00 (t, 2H) | nih.govacs.org |
| 2-Isobutoxynaphthalene-1,4-dione | 77% | 84–88 | 6.13 (s, 1H), 3.75 (d, 2H) | nih.govacs.org |
| 2-Methoxynaphthalene-1,4-dione | 83% | 167–170 | 6.16 (s, 1H), 3.89 (s, 3H) | acs.org |
Chiral Derivatives and Enantioselective Synthesis Strategies
The development of chiral naphthalene derivatives is crucial for applications in asymmetric catalysis and materials science. Enantioselective synthesis aims to produce these molecules as a single enantiomer, avoiding the need for resolving racemic mixtures.
One strategy involves the catalytic asymmetric dearomatization of naphthalenes. nih.gov A silver-mediated aza-electrophilic dearomatization has been developed, which couples vinylnaphthalenes with azodicarboxylates in a formal [4+2] cycloaddition. nih.gov This method, which proceeds via a proposed aziridinium (B1262131) intermediate, yields chiral polyheterocyclic structures with high enantiomeric purity. nih.gov
Axially Chiral Binaphthyl Derivatives Incorporating Butoxy Moieties
Axially chiral binaphthyls, such as BINOL and its derivatives, are a privileged class of chiral ligands and catalysts. The incorporation of butoxy groups can modify their steric and electronic properties. The synthesis of these compounds often starts from optically active binaphthyl precursors. For example, optically active (R)-2,2'-dihydroxy-1,1'-binaphthalene ((R)-BINOL) can serve as a starting point for creating more complex structures.
Substituted binaphthyl-azobenzene cyclic dyads have been synthesized from optically active binaphthyl diols. mdpi.com Tandem Williamson ether synthesis between a binaphthyl diol and a suitable dibromide can afford cyclic compounds which may incorporate alkoxy functionalities. mdpi.com While specific examples focusing solely on butoxy groups are part of a broader synthetic effort, these methodologies are directly applicable. For instance, a general procedure for synthesizing α-allyl-α-aryl α-amino esters includes derivatives with tert-butoxy (B1229062) groups, demonstrating the incorporation of such moieties into chiral structures. acs.org
Resolution Techniques for Enantiomerically Pure Naphthalene Compounds
When an enantioselective synthesis is not feasible, the resolution of a racemic mixture is required to obtain enantiomerically pure compounds. rsc.org The most common chemical method involves converting the pair of enantiomers into a pair of diastereomers by reacting the racemate with a pure enantiomer of a second chiral compound, known as a resolving agent. spcmc.ac.in
For example, a racemic acid can be resolved using an optically active base (e.g., (-)-brucine, (+)-cinchonine), forming two diastereomeric salts. spcmc.ac.in These salts have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. spcmc.ac.in After separation, the pure enantiomers of the original acid can be regenerated by treatment with a mineral acid. spcmc.ac.in Conversely, racemic bases can be resolved using optically active acids like (+)-tartaric acid or (+)-camphor-10-sulphonic acid. spcmc.ac.in
Chromatographic techniques are also powerful tools for chiral resolution. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is widely used to separate enantiomers of various compounds, including naphthalene derivatives. mdpi.com
Complexation Properties of Naphthalene-Based Molecular Receptors
Naphthalene units are attractive building blocks for molecular receptors due to their rigid structure and electron-rich π-surfaces. Incorporating alkoxy groups, such as butoxy chains, can influence the receptor's solubility, conformation, and guest-binding properties.
A water-soluble naphthalene-based macrocycle bearing carboxylate groups has been synthesized and shown to strongly bind cationic guests in aqueous media, with association constants in the range of 106–107 M−1. rsc.org Similarly, novel prism researchgate.netarenes, which are macrocycles made from 2,6-dialkoxynaphthalene units, have been synthesized. rsc.org The dynamic stereochemistry and conformational properties of these macrocycles, including racemization through the-annulus rotation of the naphthalene units, have been investigated using NMR experiments. rsc.org These studies demonstrate that the alkoxy substituents are integral to the structure and function of these sophisticated molecular receptors.
Applications of 4 Butoxynaphthalen 1 Ol and Its Analogues in Advanced Materials and Chemical Technologies
Photoactive Compounds and Photoinduced Phenomena
Naphthol derivatives are recognized for their photoactive properties, which are harnessed in several advanced technological applications. rsc.orgmdpi.comnih.govrsc.org These properties are primarily based on their ability to undergo significant changes upon exposure to light.
Development as Photoacid Generators for Photolithography
Naphthol derivatives are key components in the formulation of photoacid generators (PAGs), which are crucial for photolithography, a fundamental process in microelectronics manufacturing. acs.orgtcichemicals.comresearchgate.net PAGs are compounds that release a strong acid when exposed to light, typically UV radiation. acs.orguga.edu This generated acid then catalyzes chemical reactions in the surrounding polymer matrix, altering its solubility and enabling the creation of intricate patterns on a substrate. acs.orgresearchgate.net
The process often involves the light-triggered rearrangement of compounds like oxabenzonorbornadiene (OBNBD) derivatives to yield 1-naphthol (B170400) derivatives. acs.org This isomerization can be initiated by an acid released from a PAG under irradiation. acs.org The reaction is an exothermic process that can be accelerated by the heat it generates, leading to rapid and efficient transformations. acs.orgacs.org Both ionic (e.g., sulfonium (B1226848) or iodonium (B1229267) salts) and non-ionic PAGs (e.g., sulfonate esters) incorporating naphthol moieties have been developed to suit different photolithographic systems. tcichemicals.comrsc.orggatech.edu The efficiency of acid generation is a critical parameter, and various naphthol-based PAGs have been synthesized and evaluated for their performance under different light sources, including deep ultraviolet (DUV) and extreme ultraviolet (EUV) radiation. rsc.orggatech.edu
Photoinduced Electron Transfer Properties in Molecular Systems
Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, including artificial photosynthesis. nih.govnih.gov In PET, a molecule absorbs light, exciting an electron to a higher energy level. This excited molecule can then either donate or accept an electron from another molecule, creating a charge-separated state. nih.govmit.edu
Naphthalene (B1677914) and its derivatives, including naphthalenols, are effective participants in PET processes. mdpi.compku.edu.cn When integrated into larger molecular systems, such as donor-acceptor constructs, they can act as the photoactive component. mit.edursc.org For instance, in a system where a naphthol is conjugated with a naphthalimide, excitation of the naphthol can lead to Förster resonance energy transfer (FRET) to the naphthalimide. mdpi.com Subsequently, a PET process can be initiated, influencing the system's photochemical reactivity. mdpi.com The efficiency of these PET processes is highly dependent on factors like the distance between the donor and acceptor and the surrounding environment. nih.govpku.edu.cn Researchers have studied these phenomena in various organized assemblies, including supramolecular structures and covalently linked arrays, to understand and control the dynamics of charge separation and recombination. nih.govpku.edu.cnmdpi.com
Photoinduced Molecular Migration and Movement in Responsive Materials
The ability of molecules to change their shape and properties in response to light has been harnessed to create materials that exhibit photoinduced movement and migration. nih.govrsc.orgtandfonline.com This field of research is inspired by natural processes like phototaxis and photosynthesis. nih.govtandfonline.com Photochromic molecules, which undergo reversible transformations between two forms with different absorption spectra, are often the core components of these responsive materials. nih.govresearchgate.net
Naphthyl derivatives, when incorporated into larger structures like polymers or acylhydrazones, can impart photoresponsive behavior. nih.govresearchgate.net For example, acylhydrazone derivatives containing a naphthyl group have been shown to undergo trans-cis isomerization of their -C=N- bonds upon photo-irradiation. nih.gov This change at the molecular level can lead to macroscopic changes in the material, such as a reversible fluorescence switching. nih.gov In other systems, the photoisomerization of molecules like azobenzene, which can be part of a larger assembly, can induce changes in the basal spacing of layered materials or control the transport of molecules through membranes. nih.govresearchgate.net This photo-controlled molecular movement is a key principle in the design of "smart" materials for applications in information security, sensors, and actuators. nih.govnih.gov
Molecular Materials for Optoelectronic and Sensing Applications
The unique electronic and structural properties of 4-butoxynaphthalen-1-ol and its analogues make them valuable components in the design of advanced molecular materials for optoelectronics and sensing. nih.govmdpi.com
Chiral Materials in Asymmetric Catalysis and Enantioselective Sensing
Chiral binaphthyl derivatives are a cornerstone of asymmetric catalysis, a field focused on synthesizing specific enantiomers of chiral molecules. myuchem.comarkat-usa.orgwikipedia.org The rigid, atropisomeric binaphthyl scaffold provides a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical reactions. acs.org Ligands based on 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives are particularly prominent. arkat-usa.org These ligands are used in combination with various metals to catalyze reactions such as asymmetric hydrogenation, conjugate additions, and C-H activation with high enantioselectivity. acs.orgpolyu.edu.hk
The performance of these catalysts can be fine-tuned by modifying the substituents on the binaphthyl rings. polyu.edu.hk For example, introducing different groups at the 3,3'- or 6,6'-positions can influence the catalyst's activity and selectivity. polyu.edu.hk Beyond catalysis, the distinct chiral recognition capabilities of binaphthyl derivatives make them suitable for enantioselective sensing, where they can differentiate between enantiomers of a target molecule. nih.gov
Incorporation into Novel Chiral Polymers, Dendrimers, and Macrocycles
The integration of chiral binaphthyl units into larger, more complex architectures like polymers, dendrimers, and macrocycles has led to the development of new functional materials. beilstein-journals.orgmdpi.comresearchgate.net These supramolecular structures can exhibit unique properties arising from the combination of the binaphthyl's chirality and the macromolecular framework.
Chiral calixarenes, which are macrocyclic compounds, can be functionalized with chiral binaphthyl groups to create sophisticated catalysts and recognition systems. nih.govbeilstein-journals.org Similarly, chiral dendrimers and polymers incorporating binaphthyl moieties have been synthesized for applications in asymmetric catalysis and materials science. mdpi.comresearchgate.net The helical structures that can be induced in supramolecular polymers by chiral binaphthyl derivatives are of particular interest for creating materials with novel chiroptical properties. mdpi.com These complex chiral materials hold promise for applications in areas such as advanced catalysis, chiral separations, and smart materials. beilstein-journals.orgmdpi.comresearchgate.net
Electrochemical Behavior and Applications
The electrochemical properties of this compound and its analogues are fundamental to their use in various advanced applications. These properties are primarily investigated through techniques like cyclic voltammetry, which provides insights into their redox potentials and electron transfer processes.
Cyclic Voltammetry and Redox Potential Analysis
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. nanoscience.com It involves scanning the potential of an electrode and measuring the resulting current, providing information on the thermodynamic and kinetic aspects of electron transfer. libretexts.org For naphthalene derivatives, CV has been employed to determine their oxidation potentials. researchgate.net The redox potentials of these compounds are influenced by substituents on the naphthalene ring. nist.gov
The oxidation of naphthols, including derivatives like this compound, typically proceeds through an irreversible process, leading to the formation of naphthoxyl radicals. mdpi.com Studies on various naphthalene derivatives have shown that their oxidation potentials can be correlated with molecular orbital calculations. researchgate.net For instance, the oxidation of 1-naphthol and its ethers can lead to the formation of dimeric products through electrocatalytic processes. oup.com
The table below summarizes the electrochemical data for related naphthalene derivatives, highlighting how structural modifications can influence their redox properties.
| Compound | Method | Key Findings | Reference |
| Naphthalene Derivatives | Cyclic Voltammetry | Oxidation potentials were measured and correlated with calculated energies of the highest occupied molecular orbitals (HOMO). | researchgate.net |
| 1-Naphthol | Pulse Radiolysis | The reduction potential of the 1-naphthoxyl radical was determined to be 0.59 V versus NHE. | nist.gov |
| 2-Naphthol (B1666908) | Pulse Radiolysis | The reduction potential of the 2-naphthoxyl radical was determined to be 0.69 V versus NHE. | nist.gov |
| 1-Naphthol and 1-Methoxynaphthalene | Electrocatalytic Oxidation | Completely converted to 1,1'-, 1,2'-, and 2,2'-binaphthyl (B165483) compounds. | oup.com |
| 2-Naphthol and 2-Methoxynaphthalene | Electrocatalytic Oxidation | Quantitatively oxidized to 2,2'-dihydroxy-1,1'-binaphthyl and 2,2'-dimethoxy-1,1'-binaphthyl, respectively. | oup.com |
Investigation of Electron Transfer Processes
The electron transfer (ET) processes involving this compound and its analogues are central to their chemical reactivity. The excited state of the 2-naphthoxide ion, a related compound, is a good electron donor and can transfer an electron to an acceptor, forming a 2-naphthoxyl radical. conicet.gov.ar This photoinduced electron transfer can initiate radical nucleophilic substitution (SRN1) reactions, allowing for the synthesis of C1-substituted 2-naphthol derivatives without a leaving group on the aromatic ring. conicet.gov.ar
The mechanism often involves the formation of a radical anion of the substitution product, followed by a final electron transfer step to yield the product. conicet.gov.ar The fluorescent excited state of the 2-naphthoxide ion can be quenched by halides through an electron-transfer mechanism, leading to the generation of radicals. researchgate.net This highlights the potential for these compounds to participate in single electron transfer (SET) pathways.
Development in Liquid Crystalline Systems
Naphthalene derivatives, including those with alkoxy side chains, are of significant interest in the field of liquid crystals. mdpi.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they have widespread applications in display technologies. The molecular structure of a compound, particularly its rigidity and the presence of flexible terminal groups, plays a crucial role in determining its liquid crystalline behavior. researchgate.net
Compounds with kinked mesogenic cores, such as those incorporating naphthalene units, have been shown to exhibit nematic phases. mdpi.com The length of the alkoxy chain can influence the type of mesophase formed; for example, in one series of Schiff base esters, shorter chains led to nematic phases, while longer chains resulted in smectic phases. researchgate.net The introduction of a biphenyl (B1667301) moiety into the molecular structure can increase the stability of the liquid crystalline phase. mdpi.com
The table below presents data on liquid crystalline compounds containing naphthalene moieties.
| Compound Series | Key Structural Feature | Observed Mesophase(s) | Reference |
| 2-(6-Alkoxynaphthalen-2-yl)-6-methoxyquinolines | Two consecutive kinked structural moieties (naphthalene, quinoline) | Enantiotropic nematic phase | mdpi.com |
| N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl aniline | Terminal alkoxy substituent | Nematic and smectic phases depending on alkoxy chain length | researchgate.net |
| Biphenyl derivatives with varying alkoxy chain lengths | Biphenyl moiety | Nematic, smectic, and cholesteric phases | mdpi.com |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the weaker, non-covalent interactions between molecules, such as hydrogen bonding, π-π interactions, and van der Waals forces. wikipedia.org These interactions are the basis of molecular recognition and host-guest chemistry, where a larger 'host' molecule can bind a smaller 'guest' molecule. uclouvain.bebeilstein-journals.org
Naphthalene derivatives, with their electron-rich aromatic systems, are excellent candidates for participating in host-guest chemistry. They can act as electron-rich guests that interact with electron-deficient hosts. rsc.orgsioc-journal.cn For instance, electron-rich naphthalene derivatives can form charge-transfer-based fluorescent materials when interacting with an electron-deficient naphthalene diimide-based metal-organic framework (MOF). rsc.org The association constants for these interactions can be significant, indicating strong binding between the host and guest. frontiersin.org
Furthermore, naphthalene derivatives can form inclusion complexes with host molecules like cyclodextrins in aqueous solutions. ccspublishing.org.cnoup.com The study of these complexes is important for understanding photoinduced electron transfer processes between the naphthalene donor and the cyclodextrin (B1172386) acceptor. ccspublishing.org.cn
The following table provides examples of host-guest systems involving naphthalene derivatives.
| Host | Guest | Key Interaction Type | Application/Finding | Reference |
| Naphthalene diimide-based MOF | Electron-rich naphthalene derivatives | Charge transfer | Color-tunable emissions | rsc.org |
| Acyclic pillar mdpi.comnaphthalene | Organic ammonium (B1175870) cations | Cation-π interactions | Molecular recognition | frontiersin.org |
| Mono-6-O-p-nitrobenzoyl-β-cyclodextrin (p-NBCD) | Naphthalene derivatives with adamantanamine | Inclusion complexation | Photoinduced electron transfer | ccspublishing.org.cn |
| α-, β-, and γ-cyclodextrins | Naphthalene and its methyl derivatives | Inclusion complexation | Determination of formation constants | oup.com |
Q & A
Q. What are the optimal synthetic routes for 4-Butoxynaphthalen-1-OL, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves alkylation of 1-naphthol derivatives using butylating agents (e.g., butyl bromide) under basic conditions. Key factors include:
- Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetone) improve yield compared to non-polar alternatives.
- Temperature Control: Reactions performed at 60–80°C reduce side products like dialkylated derivatives.
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
Methodological Answer:
- 1H/13C NMR: Identify substitution patterns via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm; butoxy group protons at δ 0.9–1.7 ppm). Use DEPT-135 to distinguish CH2 and CH3 groups in the butoxy chain.
- HPLC-MS: Confirm molecular weight ([M+H]<sup>+</sup> expected at m/z 232.3) and detect impurities (e.g., residual naphthol at m/z 144.2).
- FT-IR: Validate hydroxyl (3200–3600 cm<sup>−1</sup>) and ether (1100–1250 cm<sup>−1</sup>) functional groups.
Common Pitfalls: Overlapping signals in NMR may require 2D-COSY or HSQC for resolution. Contaminants from incomplete alkylation can skew purity assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data or bioactivity results for this compound?
Methodological Answer:
- Iterative Validation: Cross-validate using orthogonal techniques (e.g., LC-MS vs. GC-MS for purity).
- Contradiction Analysis Framework:
Example Workflow:
| Step | Action | Tool/Technique |
|---|---|---|
| 1 | Detect bioactivity inconsistency | Cell viability assay |
| 2 | Test metabolite formation | HPLC-MS metabolomics |
| 3 | Evaluate solubility impact | Dynamic light scattering |
Q. What advanced methodologies are recommended for assessing environmental persistence or degradation pathways of this compound?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) to concentrate the compound from water samples. Optimize elution with methanol:acetone (8:2 v/v) .
- LC-MS/MS Quantification: Employ MRM transitions for high sensitivity (m/z 232→144 for quantification; m/z 232→85 for confirmation).
- Degradation Studies: Simulate photolysis (UV irradiation at 254 nm) and hydrolysis (pH 7–9 buffers) to identify breakdown products.
Q. How can researchers design robust assays to evaluate the biological activity of this compound in complex matrices?
Methodological Answer:
- Cell-Based Assays: Use HepG2 or HEK293 cells for cytotoxicity screening (MTT assay). Include controls for solvent interference (e.g., DMSO ≤0.1% v/v).
- Enzyme Inhibition Studies: For antioxidant activity, measure myeloperoxidase (MPO) inhibition using 4-chloro-1-naphthol as a chromogenic substrate .
- Data Normalization: Correct for matrix effects (e.g., serum proteins) via standard addition or isotope dilution.
Example Experimental Design:
| Parameter | Detail |
|---|---|
| Cell line | RAW 264.7 macrophages |
| Assay type | Nitric oxide (NO) inhibition |
| Positive control | L-NMMA (10 μM) |
| Concentration range | 1–100 μM (this compound) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
